6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Description

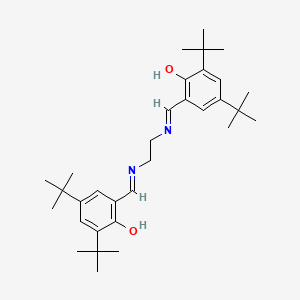

The compound 6,6′-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a bis-Schiff base ligand formed via condensation of ethane-1,2-diamine with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Its structure features a central ethane backbone flanked by imine (C=N) groups and bulky 2,4-di-tert-butylphenol substituents. The tert-butyl groups enhance steric protection, improving solubility in organic solvents and stabilizing metal complexes during catalytic processes . This ligand is widely used in coordination chemistry to synthesize transition metal complexes (e.g., nickel(II), zirconium(IV)) for applications in polymerization catalysis .

Properties

IUPAC Name |

2,4-ditert-butyl-6-[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLTCZZAVKLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2,4-di-tert-butylphenol with ethylenediamine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride can be used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the reagents used.

Scientific Research Applications

Catalytic Applications

One of the primary applications of this compound is in catalysis. Salan ligands like this one have shown promise in facilitating various chemical reactions, particularly in the field of polymerization.

Polymerization Catalysts

Research has demonstrated that complexes formed with this ligand can serve as effective catalysts for the copolymerization of cyclic compounds with carbon dioxide (CO₂). For instance, studies have shown that chromium(III) complexes with similar ligand structures can catalyze the copolymerization of cyclohexene oxide and CO₂, leading to the production of polycarbonates .

Metal Complexes

The compound can also be utilized to create metal complexes, such as cobalt or nickel derivatives. These metal complexes have been investigated for their catalytic activity in various organic transformations, including oxidation and reduction reactions . The ability to modify the ligand structure allows for tuning the reactivity and selectivity of these catalysts.

Antioxidant Properties

The presence of tert-butyl groups in the structure enhances the antioxidant properties of this compound. Antioxidants are crucial in preventing oxidative damage in various applications, including:

- Plastics and Polymers: The compound can be used as an additive to improve the thermal stability and longevity of polymers by scavenging free radicals.

- Food Preservation: Although not directly applied in food products due to regulatory constraints, its structural analogs are often explored for potential applications in food packaging materials .

Biological Applications

Recent studies have begun to explore the biological implications of this compound, particularly its potential as a therapeutic agent:

Anticancer Activity

Preliminary investigations into similar compounds have indicated potential anticancer properties. Research into substituted salan ligands has shown that they can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction .

Coordination Chemistry

The ability of this compound to form stable complexes with transition metals makes it a candidate for further exploration in medicinal chemistry, particularly in drug design where metal coordination plays a role in biological activity .

Synthesis and Characterization

The synthesis of 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) typically involves condensation reactions between appropriate aldehydes and amines under controlled conditions to yield high-purity products suitable for research applications.

Analytical Techniques

Characterization of this compound is often performed using techniques such as:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various biological and chemical processes, such as catalysis and free radical scavenging.

Molecular Targets and Pathways

The molecular targets of this compound include metal ions and free radicals. The pathways involved include oxidative stress pathways and enzyme inhibition pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Backbone and Substituents

6,6′-(1E,1′E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-((trimethylsilyl)ethynyl)phenol)

This compound (Huber et al., 2013) replaces the ethane backbone with a chiral diphenylethane group and introduces trimethylsilyl ethynyl substituents. The ethynyl groups increase electron-withdrawing effects, altering metal-ligand binding dynamics compared to the purely electron-donating tert-butyl groups in the target compound. Applications focus on asymmetric catalysis and material science .

4,4′-Ethylenebis(2,6-di-tert-butylphenol)

A non-Schiff base analog (), this compound uses an ethylene bridge instead of imine linkages. Lacking chelating nitrogen atoms, it primarily serves as an antioxidant in polymers rather than a metal-coordinating ligand .

Biphenyl-Based Bis-Schiff Bases

Derivatives like 6,6′-((1E,1′E)-((6,6′-dibromo-4,4′-dimethyl-[1,1′-biphenyl]-2,2′-diyl)bis(azanylylidene))bis(methanylylidene))bis(2,4-dibromophenol) () feature a rigid biphenyl backbone with bromo or nitro substituents. These electron-withdrawing groups enhance biological activity (e.g., α-glucosidase inhibition) but reduce catalytic utility due to weaker metal coordination .

Functional Group Impact on Properties

Metal Complexation and Catalytic Performance

The target compound forms stable complexes with metals like nickel(II) () and zirconium(IV) (). Its tert-butyl groups provide steric shielding, prolonging catalyst lifetime in ε-caprolactone polymerization . In contrast, 4,4′-ethylenebis(2,6-di-tert-butylphenol) lacks imine groups and cannot chelate metals, limiting its role to non-catalytic applications .

Research Findings and Key Data

Catalytic Efficiency in Polymerization

| Ligand | Metal Center | Substrate | Turnover Frequency (h⁻¹) | Ref. |

|---|---|---|---|---|

| Target Compound | Y(III) | ε-Caprolactone | 1,200 | |

| Biphenyl-Schiff Base | None | N/A | N/A | |

| Ethylene-Bridged Phenol | None | N/A | N/A |

The target compound’s Y(III) complex achieves a turnover frequency of 1,200 h⁻¹ in ε-caprolactone polymerization, attributed to steric stabilization by tert-butyl groups .

Thermal and Chemical Stability

Biological Activity

The compound 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-di-tert-butylphenol with ethylenediamine derivatives under controlled conditions. The resulting product often requires purification through recrystallization or chromatography to achieve high purity levels, generally exceeding 98% as indicated by gas chromatography (GC) .

Chemical Structure

The structure of the compound can be represented as follows:

This structure features two azanylylidene linkages connecting the phenolic units, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that derivatives of 2,4-di-tert-butylphenol , a structural component of our compound, exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated in various cell lines. For example:

- HeLa cells : Exhibited an IC50 value around 10 µg/mL for cytotoxic activity.

- MCF-7 and A431 : Showed increased apoptosis markers when treated with concentrations of 50 and 100 µg/mL .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies using RAW264.7 macrophages revealed that it could significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds:

- Antifungal Activity : Effective against various fungal strains including Fusarium oxysporum with minimum inhibitory concentrations (MIC) ranging from 1 to 500 µg/mL.

- Antibacterial Activity : Exhibited efficacy against Gram-positive bacteria like Streptococcus species with MIC values between 16–48 µg/mL .

Case Study 1: Antioxidant Mechanism

A study published in Toxins demonstrated that derivatives of 2,4-di-tert-butylphenol could inhibit the formation of reactive oxygen species (ROS) in cellular models. This was linked to their ability to modulate antioxidant enzyme activity, providing insights into their potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving various phenolic compounds, it was found that those containing azanylylidene linkages exhibited enhanced cytotoxicity in cancer cell lines compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Summary of Biological Activities

Q & A

Basic Experimental Design: Synthesis Optimization

Q: What methodological adjustments are critical for optimizing the synthesis of this Schiff base ligand, particularly considering steric hindrance from tert-butyl groups?

A: Synthesis typically involves condensation of 2,4-di-tert-butylphenol derivatives with ethylenediamine under reflux. Key adjustments include:

- Solvent selection : Ethanol with glacial acetic acid (3–5 drops) as a catalyst enhances imine bond formation .

- Reaction time : Extended reflux (12–15 hours) compensates for steric hindrance from tert-butyl groups, ensuring complete condensation .

- Purification : Cold ethanol washes remove unreacted precursors, improving yield (reported 75–82% for analogous compounds) .

Basic Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A:

- FT-IR : Confirm C=N stretching vibrations at ~1607–1618 cm⁻¹, indicative of imine bonds .

- NMR : ¹H/¹³C NMR resolves tert-butyl protons (δ ~1.3–1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- X-ray diffraction : Resolves steric effects of tert-butyl groups on molecular geometry, with dihedral angles between phenolic rings providing insight into planarity .

Advanced Research: Metal Complexation and Catalytic Applications

Q: How does this ligand’s steric bulk influence its coordination behavior with transition metals, and what catalytic applications arise?

A:

- Coordination geometry : The bulky tert-butyl groups enforce distorted octahedral or square-planar geometries in metal complexes (e.g., Cu²⁺, Ni²⁺), reducing aggregation .

- Catalytic activity : Such complexes exhibit enhanced stability in oxidation reactions (e.g., epoxidation of alkenes) due to hindered ligand displacement .

- Characterization : Cyclic voltammetry reveals redox potentials shifted by ~50–100 mV compared to less hindered analogs, correlating with catalytic efficiency .

Advanced Research: Biological Activity and Mechanistic Studies

Q: What methodologies are used to evaluate this compound’s bioactivity, and how do structural modifications impact its efficacy?

A:

- α-Glucosidase inhibition : Assays using Saccharomyces cerevisiae enzyme (IC₅₀ values reported at 10–50 µM for bis-Schiff bases) .

- Structure-activity relationship (SAR) : Bromination at specific positions (e.g., para to imine) increases lipophilicity and membrane permeability, enhancing bioactivity .

- Molecular docking : DFT-based simulations identify key interactions (e.g., hydrogen bonding with enzyme active sites) .

Advanced Computational Modeling

Q: How can computational tools like DFT address discrepancies in experimental spectroscopic data?

A:

- DFT optimization : Geometry optimization at the B3LYP/6-311G(d,p) level predicts vibrational frequencies within ±10 cm⁻¹ of experimental IR data, resolving assignment conflicts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts), explaining crystallographic packing anomalies .

Data Contradiction Analysis

Q: How should researchers troubleshoot unexpected discrepancies in metal complex stoichiometry?

A:

- Elemental analysis : Verify metal-to-ligand ratios (e.g., 1:2 for Cu²⁺ complexes). Discrepancies may arise from incomplete ligand deprotonation.

- Mass spectrometry : ESI-MS detects non-stoichiometric adducts (e.g., [M+Na]⁺ peaks) caused by solvent impurities .

- Thermogravimetric analysis (TGA) : Correlate weight loss with theoretical solvent/moisture content to confirm purity .

Safety and Handling Protocols

Q: What safety measures are essential given this compound’s hazards?

A:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (H315/H319) .

- Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B); avoid inhalation and use respiratory protection (e.g., N95 masks) .

- Waste disposal : Neutralize with dilute HCl before disposal to hydrolyze imine bonds, reducing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.